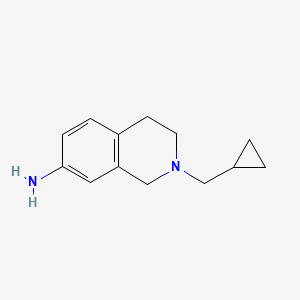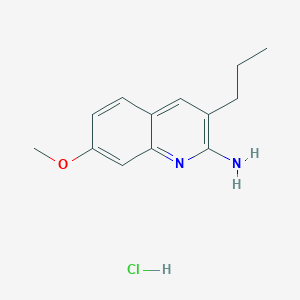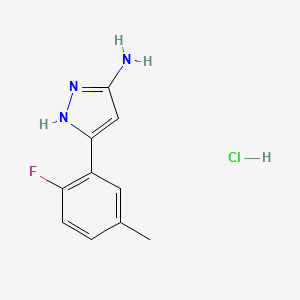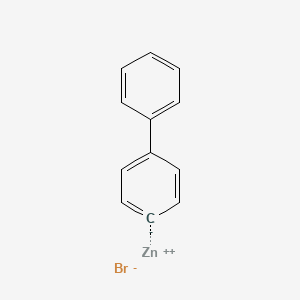
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the cyclopropylmethyl group. Common synthetic routes include:
Pictet-Spengler Reaction: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core.
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine derivative with a dehydrating agent to form the isoquinoline, which is then reduced to the tetrahydroisoquinoline.
Industrial Production: Industrial methods often employ catalytic hydrogenation and other large-scale reactions to produce the compound efficiently.
Chemical Reactions Analysis
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: These reactions can yield a variety of products, including substituted tetrahydroisoquinolines, ketones, and carboxylic acids.
Scientific Research Applications
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research explores its potential as a therapeutic agent for treating neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
2-Cyclopropylmethyl-1,2,3,4-tetrahydro-isoquinolin-7-ylamine can be compared with other tetrahydroisoquinoline derivatives:
Similar Compounds: Examples include 1,2,3,4-tetrahydroisoquinoline, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C13H18N2/c14-13-4-3-11-5-6-15(8-10-1-2-10)9-12(11)7-13/h3-4,7,10H,1-2,5-6,8-9,14H2 |
InChI Key |
AYEXEAJEHUGSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)
![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)



![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)


